![molecular formula C20H12ClFN4O3 B2478927 4-氯-N-[2-(4-氟苯基)咪唑[1,2-a]吡啶-3-基]-3-硝基苯甲酰胺 CAS No. 850930-11-9](/img/structure/B2478927.png)
4-氯-N-[2-(4-氟苯基)咪唑[1,2-a]吡啶-3-基]-3-硝基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes .
作用机制
Target of Action
Compounds with the imidazo[1,2-a]pyridine moiety have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, nerve signal transmission, and neurotransmitter regulation, respectively.
Mode of Action
Imidazo[1,2-a]pyridines generally interact with their targets by binding to the active site, leading to changes in the target’s function . For instance, as a CDK inhibitor, it could halt the cell cycle, preventing cell proliferation.
Biochemical Pathways
Based on the known targets of imidazo[1,2-a]pyridines, it can be inferred that the compound may affect pathways related to cell cycle regulation, nerve signal transmission, and neurotransmitter regulation .
Result of Action
Based on the known actions of imidazo[1,2-a]pyridines, potential effects could include halted cell proliferation (as a result of cdk inhibition), altered nerve signal transmission (as a result of calcium channel blocking), and modified neurotransmitter regulation (as a result of gaba a receptor modulation) .
生化分析
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the imidazole derivative and the biomolecules it interacts with .
Cellular Effects
Imidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
The synthesis of 4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and nitro positions, using reagents like sodium methoxide or potassium tert-butoxide
相似化合物的比较
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
- 4-chloro-N-(6-chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-benzamide
- 2-(2-chloro-6-fluorophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline These compounds share structural similarities but differ in their substituents, which can lead to variations in their biological activities and applications .
属性
IUPAC Name |
4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN4O3/c21-15-9-6-13(11-16(15)26(28)29)20(27)24-19-18(12-4-7-14(22)8-5-12)23-17-3-1-2-10-25(17)19/h1-11H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZIPSPTNTZUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
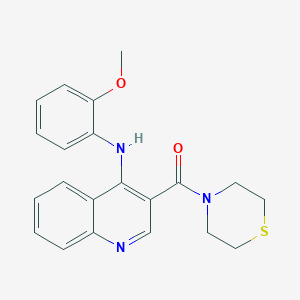
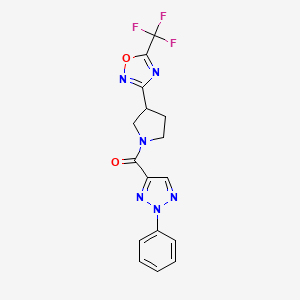
![Ethyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2478851.png)
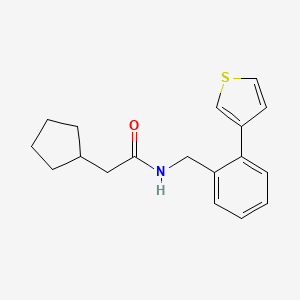
![N-[2-(3-chlorophenyl)ethyl]prop-2-enamide](/img/structure/B2478855.png)
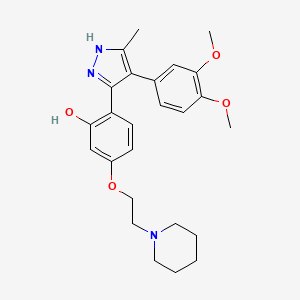
![1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine](/img/structure/B2478857.png)
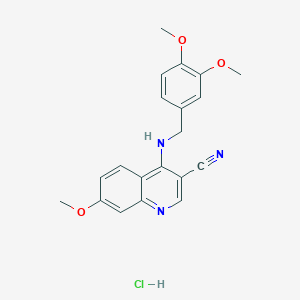
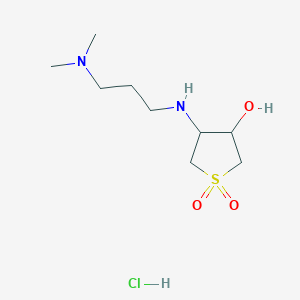
![1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2478860.png)
![1-(4-methoxyphenyl)-N-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2478861.png)
![2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole](/img/structure/B2478863.png)

![ethyl 4-{[(2,4-dichlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2478867.png)
